molecular formula C12H23N3O3 B2878583 Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate CAS No. 1024140-18-8

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B2878583
CAS No.: 1024140-18-8
M. Wt: 257.334
InChI Key: VITXPOZBILCTCF-UHFFFAOYSA-N
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Description

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative featuring a butylcarbamoyl group at the 4-position and an ethyl ester at the 1-position. Piperazine-based compounds are widely studied for their versatility in medicinal chemistry, often serving as intermediates or active components in pharmaceuticals due to their ability to modulate pharmacokinetic properties and target diverse biological pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-3-5-6-13-11(16)14-7-9-15(10-8-14)12(17)18-4-2/h3-10H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITXPOZBILCTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives are distinguished by their substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate Butylcarbamoyl, ethyl ester C₁₂H₂₂N₃O₃ 269.33 g/mol Hypothetical; carbamoyl enhances hydrogen bonding potential. N/A
tert-Butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate Formylbenzoyl, tert-butyl ester C₁₈H₂₃N₂O₄ 337.39 g/mol Aromatic acyl group improves rigidity; tert-butyl ester aids stability .
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Methoxyphenylpiperazine, ethyl ester C₁₉H₂₈N₃O₃ 345.45 g/mol Methoxy group increases lipophilicity; dual piperazine/piperidine core .
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Indolylpropyl, ethyl ester C₁₈H₂₄N₄O₂ 352.41 g/mol Indole moiety enables π-π stacking; synthesized via hydroformylation .
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenylsulfonyl, ethyl ester C₁₃H₁₈N₂O₄S 298.36 g/mol Sulfonyl group enhances electronegativity; used in sulfonamide drug design .

Key Observations :

  • Carbamoyl vs.
  • Heterocyclic Additions : Indole () or methoxyphenyl () substituents introduce aromaticity, influencing receptor interaction and metabolic stability.

Challenges :

  • Unstable intermediates (e.g., 4-(1H-indol-3-yl)butanoyl chloride in ) led to side reactions, necessitating protective strategies like Boc or ethyl carbamate groups.

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., ) generally confer better aqueous solubility than tert-butyl analogs ().
  • Thermal Stability : tert-Butyl derivatives () exhibit higher melting points (e.g., 109–111°C in ) due to steric protection.
  • Molecular Weight : Derivatives with extended substituents (e.g., indolylpropyl in ) exceed 350 g/mol, which may impact bioavailability.

Biological Activity

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with butylcarbamate and ethyl chloroformate. The process can be summarized as follows:

  • Reactants : Piperazine, butylcarbamate, and ethyl chloroformate.
  • Reaction Conditions : The mixture is stirred at room temperature, followed by heating to facilitate the reaction.
  • Purification : The product is purified through column chromatography.

This method allows for the efficient production of the compound while maintaining a high yield.

Biological Activity

This compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings from various studies:

Antimicrobial Activity

A study investigated the antimicrobial properties of several piperazine derivatives, including this compound. The compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate that this compound could serve as a potential lead compound for developing new antibiotics, especially in combating resistant strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory activity. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

  • In Vivo Study on Infection Models :
    • A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
    • The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent efficacy.
  • Mechanistic Insights :
    • Further investigations into the mechanism of action revealed that this compound disrupts bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Piperazine Ring : Provides a scaffold for interaction with biological targets.
  • Butylcarbamate Group : Enhances lipophilicity, improving membrane penetration.
  • Ethoxycarbonyl Group : Contributes to overall stability and bioavailability.

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